2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
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Overview
Description
2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is known for its unique structural features, which include a pyrrolo[2,3-b]pyridine core substituted with a methyl group at the 2-position and a cyano group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a suitable aldehyde at elevated temperatures . This reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The cyano group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . This inhibition can result in the suppression of cancer cell growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the methyl and cyano substituents.
4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile: A derivative with a bromine atom at the 4-position instead of a cyano group.
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: A related compound with a carboxylate group at the 4-position.
Uniqueness
2-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a methyl group and a cyano group enhances its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery.
Properties
Molecular Formula |
C9H7N3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-4-8-7(5-10)2-3-11-9(8)12-6/h2-4H,1H3,(H,11,12) |
InChI Key |
XNKLPGSMBXUSHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2N1)C#N |
Origin of Product |
United States |
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